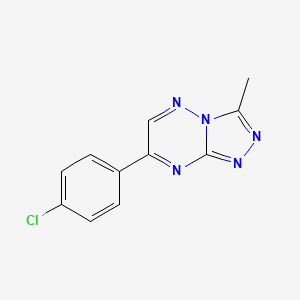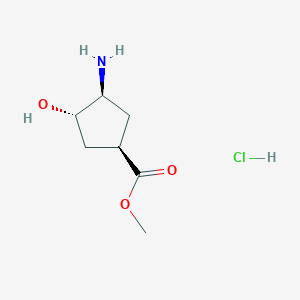
Methyl(1R,3S,4S)-3-amino-4-hydroxycyclopentane-1-carboxylatehydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl(1R,3S,4S)-3-amino-4-hydroxycyclopentane-1-carboxylatehydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique cyclopentane ring structure, which includes an amino group, a hydroxyl group, and a carboxylic acid ester. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl(1R,3S,4S)-3-amino-4-hydroxycyclopentane-1-carboxylatehydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyclopentane Ring: This step involves the cyclization of a suitable precursor to form the cyclopentane ring.
Introduction of Functional Groups: The amino and hydroxyl groups are introduced through selective functionalization reactions.
Esterification: The carboxylic acid group is esterified using methanol and an acid catalyst.
Formation of Hydrochloride Salt: The final compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
化学反応の分析
Types of Reactions
Methyl(1R,3S,4S)-3-amino-4-hydroxycyclopentane-1-carboxylatehydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the amino group may yield a primary amine.
科学的研究の応用
Methyl(1R,3S,4S)-3-amino-4-hydroxycyclopentane-1-carboxylatehydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies related to enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Methyl(1R,3S,4S)-3-amino-4-hydroxycyclopentane-1-carboxylatehydrochloride involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with target molecules, influencing their activity. The compound may also participate in enzymatic reactions, acting as a substrate or inhibitor.
類似化合物との比較
Similar Compounds
(1R,3S,4S)-3-amino-4-hydroxy-cyclopentanecarboxylic acid: Lacks the ester and hydrochloride groups.
(1R,3S,4S)-3-amino-4-hydroxy-cyclopentanecarboxylic acid ethyl ester: Similar structure but with an ethyl ester group instead of a methyl ester.
(1R,3S,4S)-3-amino-4-hydroxy-cyclopentanecarboxylic acid methyl ester: Lacks the hydrochloride group.
Uniqueness
The presence of both the amino and hydroxyl groups, along with the ester and hydrochloride groups, makes Methyl(1R,3S,4S)-3-amino-4-hydroxycyclopentane-1-carboxylatehydrochloride unique
特性
分子式 |
C7H14ClNO3 |
|---|---|
分子量 |
195.64 g/mol |
IUPAC名 |
methyl (1R,3S,4S)-3-amino-4-hydroxycyclopentane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C7H13NO3.ClH/c1-11-7(10)4-2-5(8)6(9)3-4;/h4-6,9H,2-3,8H2,1H3;1H/t4-,5+,6+;/m1./s1 |
InChIキー |
JLSKFRSITPZRSS-GAJRHLONSA-N |
異性体SMILES |
COC(=O)[C@@H]1C[C@@H]([C@H](C1)O)N.Cl |
正規SMILES |
COC(=O)C1CC(C(C1)O)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(4-{[2-(Methoxycarbonyl)benzyl]oxy}phenyl)]acetic acid](/img/structure/B8320750.png)
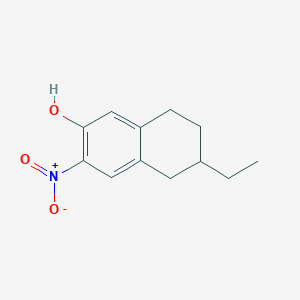
![3-[2-(N,N-Dimethylamino)ethoxy]4-iodobenzoic acid](/img/structure/B8320770.png)
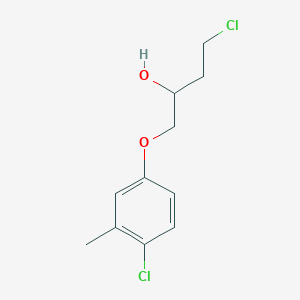
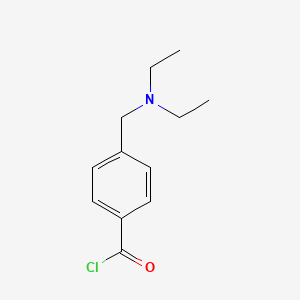
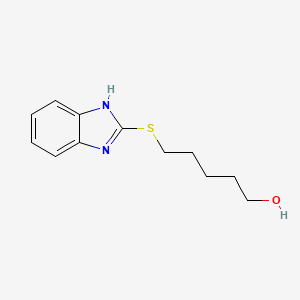

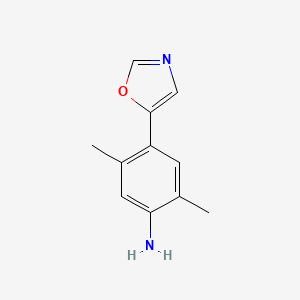
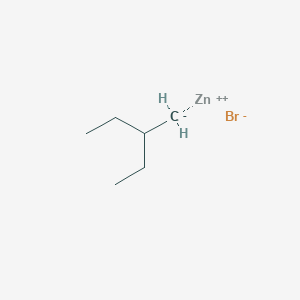
![Ethyl 1,6-diethyl-4-(tetrahydro-2H-pyran-4-ylamino)-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B8320832.png)
